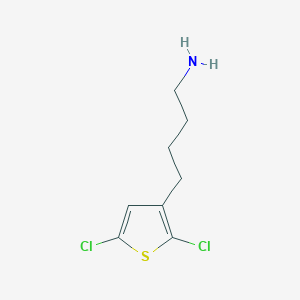

4-(2,5-Dichlorothiophen-3-yl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dichlorothiophen-3-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2NS/c9-7-5-6(8(10)12-7)3-1-2-4-11/h5H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSHJCDAGYEWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CCCCN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2,5 Dichlorothiophen 3 Yl Butan 1 Amine and Its Analogues

Strategic Retrosynthetic Analysis and Key Disconnections for the Dichlorothiophene-Butanamine Core

A logical retrosynthetic analysis of 4-(2,5-Dichlorothiophen-3-yl)butan-1-amine suggests a primary disconnection at the C-C bond between the thiophene (B33073) ring and the butanamine side chain. This leads to two key synthons: a 2,5-dichlorothiophen-3-yl cation or an equivalent electrophilic species, and a 4-aminobutyl anion or a corresponding nucleophilic equivalent.

A more practical approach, however, involves disconnecting the functional groups on the side chain. A plausible retrosynthesis would involve the reduction of a keto-amide or a keto-nitrile precursor. An even more fundamental disconnection points towards a Friedel-Crafts acylation reaction, a powerful tool for C-C bond formation on aromatic rings. This strategy would involve the acylation of 2,5-dichlorothiophene (B70043) with a suitable four-carbon electrophile, such as succinic anhydride (B1165640), to introduce the butanoyl side chain. Subsequent functional group transformations would then lead to the target amine.

Key Disconnections:

| Disconnection Point | Precursors | Synthetic Strategy |

| C(thiophene)-C(butane) | 2,5-Dichlorothiophene and a 4-halobutyl-1-amine derivative | Cross-coupling reaction |

| C=O to CH-NH2 | 4-(2,5-Dichlorothiophen-3-yl)-4-oxobutanamide | Reduction and amination |

| C-C bond formation | 2,5-Dichlorothiophene and succinic anhydride | Friedel-Crafts acylation |

Convergent and Linear Synthetic Routes to the Butanamine Moiety

Both linear and convergent strategies can be envisioned for the synthesis of this compound.

A potential linear synthetic route could commence with the Friedel-Crafts acylation of 2,5-dichlorothiophene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This would yield 4-(2,5-dichloro-3-thienyl)-4-oxobutanoic acid. The ketone and carboxylic acid functionalities of this intermediate would then need to be selectively reduced. A Wolff-Kishner or Clemmensen reduction could be employed to reduce the ketone to a methylene (B1212753) group, affording 4-(2,5-dichlorothiophen-3-yl)butanoic acid. Finally, the carboxylic acid can be converted to the primary amine. This can be achieved through several methods, such as the Curtius, Schmidt, or Hofmann rearrangements, or by conversion to an amide followed by reduction with a reagent like lithium aluminum hydride.

A convergent synthetic route might involve the separate synthesis of a functionalized butanamine precursor which is then coupled to a pre-functionalized dichlorothiophene ring. For instance, a Grignard reagent could be prepared from 3-bromo-2,5-dichlorothiophene, which would then react with a suitable four-carbon electrophile containing a protected amine functionality.

A plausible and detailed linear synthetic pathway is outlined below:

Scheme 1: Proposed Linear Synthesis of this compound

Friedel-Crafts Acylation: 2,5-Dichlorothiophene is acylated with succinic anhydride using AlCl₃ as a catalyst to form 4-(2,5-dichloro-3-thienyl)-4-oxobutanoic acid.

Ketone Reduction: The keto group is reduced to a methylene group using a Clemmensen or Wolff-Kishner reduction, yielding 4-(2,5-dichlorothiophen-3-yl)butanoic acid.

Amine Formation: The carboxylic acid is converted to the primary amine. This can be a two-step process involving the formation of an amide with ammonia, followed by reduction with LiAlH₄.

Regioselective Functionalization of the Dichlorothiophene Ring System

The regioselectivity of the initial Friedel-Crafts acylation is a critical step in the synthesis. The chlorine atoms on the thiophene ring are deactivating and ortho, para-directing for electrophilic aromatic substitution. However, in the case of 2,5-dichlorothiophene, the 3 and 4 positions are electronically similar. Steric hindrance from the chloro substituents at the 2 and 5 positions would likely favor substitution at the less hindered 3 and 4 positions. The electronic effects of the sulfur atom in the thiophene ring generally favor substitution at the 2- and 5-positions. When these are blocked, as in 2,5-dichlorothiophene, electrophilic attack is directed to the 3- and 4-positions. The directing effects of the two chlorine atoms are additive, and while they deactivate the ring, they direct incoming electrophiles to the available 3 and 4 positions. In many cases, a mixture of 3- and 4-substituted products may be obtained, necessitating chromatographic separation.

Catalytic Approaches and Stereoselective Synthesis Considerations for this compound and Related Chiral Analogues

Catalytic methods can be employed in several steps of the proposed synthesis to improve efficiency and selectivity. For instance, the reduction of the ketone can be achieved via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

If chiral analogues of the target compound are desired, stereoselective synthesis methods must be employed. A chiral center can be introduced during the reduction of the ketone intermediate, 4-(2,5-dichloro-3-thienyl)-4-oxobutanoic acid. Asymmetric reduction of the ketone to a chiral alcohol can be achieved using chiral reducing agents or catalysts. chinayyhg.comwikipedia.org For example, the use of chiral oxazaborolidine catalysts (CBS catalysts) with borane (B79455) can lead to the formation of one enantiomer of the corresponding alcohol with high enantioselectivity. mdpi.com Biocatalytic reductions using ketoreductases (KREDs) also offer a highly enantioselective route to chiral alcohols. chinayyhg.com

Once the chiral alcohol is obtained, the synthesis can proceed to the amine. The conversion of the chiral alcohol to a chiral amine can be achieved with retention of configuration through a Mitsunobu reaction with a nitrogen nucleophile, followed by deprotection. Alternatively, the alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced with an azide, followed by reduction to the amine.

Sustainable and Scalable Synthesis Paradigms for Academic Research Needs

For academic research, where scalability may not be the primary concern, the focus of sustainable synthesis often lies in minimizing hazardous reagents and solvents, reducing the number of synthetic steps, and improving atom economy.

In the proposed synthesis, several aspects can be optimized for sustainability. The use of stoichiometric Lewis acids like AlCl₃ in Friedel-Crafts acylations generates significant waste. Alternative solid acid catalysts or milder conditions could be explored. The Wolff-Kishner and Clemmensen reductions often require harsh conditions and toxic reagents. Catalytic transfer hydrogenation offers a greener alternative for ketone reduction.

For the conversion of the carboxylic acid to the amine, classical rearrangements like the Curtius or Hofmann rearrangements are often used but can involve hazardous intermediates. A more sustainable approach would be the direct catalytic amidation of the carboxylic acid, followed by reduction of the amide.

For scalability, a robust and high-yielding synthetic route with easily purified intermediates is crucial. The proposed linear synthesis, while potentially requiring optimization at each step, utilizes well-established reactions that are amenable to scale-up. The use of catalytic methods, where possible, would also enhance the scalability and sustainability of the process.

Comprehensive Spectroscopic and Conformational Analysis of 4 2,5 Dichlorothiophen 3 Yl Butan 1 Amine

Elucidation of Molecular Connectivity and Stereochemistry via Multi-Dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of the molecular skeleton by probing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. One-dimensional and multi-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the covalent framework of the title compound.

The ¹H NMR spectrum is expected to show distinct signals for the single aromatic proton on the thiophene (B33073) ring, the four methylene (B1212753) groups of the butyl chain, and the protons of the primary amine. The proton on the C4 position of the thiophene ring would appear as a singlet in the aromatic region. The methylene groups of the butyl chain would exhibit complex splitting patterns due to spin-spin coupling with adjacent, non-equivalent protons, appearing as multiplets. The protons of the NH₂ group may appear as a broad singlet, with a chemical shift that can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the eight unique carbon atoms in the molecule. The four carbons of the dichlorothiophene ring would resonate in the downfield region typical for sp²-hybridized carbons, with their precise shifts influenced by the electronegative chlorine atoms and the alkyl substituent. The four sp³-hybridized carbons of the butyl chain would appear in the upfield aliphatic region.

To confirm these assignments and establish connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. A COSY spectrum would reveal correlations between protons on adjacent carbons within the butyl chain (e.g., H1'↔H2', H2'↔H3', H3'↔H4'). An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. Finally, an HMBC spectrum would show correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the connection of the butyl chain to the C3 position of the thiophene ring. For instance, correlations would be expected between the protons of the C1' methylene group and the C2, C3, and C4 carbons of the thiophene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations for 4-(2,5-Dichlorothiophen-3-yl)butan-1-amine Predicted for CDCl₃ solvent.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Thiophene-C2 | - | - | ~128.5 | - |

| Thiophene-C3 | - | - | ~139.0 | - |

| Thiophene-C4 | ~6.85 | s | ~124.0 | C2, C3, C5, C1' |

| Thiophene-C5 | - | - | ~126.0 | - |

| Butyl-C1' | ~2.65 | t | ~28.0 | C2, C3, C4, C2', C3' |

| Butyl-C2' | ~1.70 | m | ~32.5 | C1', C3', C4' |

| Butyl-C3' | ~1.50 | m | ~29.0 | C1', C2', C4' |

| Butyl-C4' | ~2.75 | t | ~41.5 | C2', C3' |

| Amine-NH₂ | ~1.40 | br s | - | - |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₁Cl₂NS), the calculated exact mass of the molecular ion [M]⁺• provides a definitive validation of its molecular formula. A key feature in the mass spectrum is the isotopic cluster for the molecular ion, resulting from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms leads to a characteristic pattern for the [M]⁺•, [M+2]⁺•, and [M+4]⁺• peaks with an approximate intensity ratio of 9:6:1, which serves as a clear indicator of a dichlorinated compound.

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For the title compound, two major fragmentation pathways are anticipated:

Alpha-Cleavage: This is a characteristic fragmentation for aliphatic amines. Cleavage of the C3'-C4' bond results in the loss of a propyl radical, leading to the formation of a stable, resonance-delocalized immonium ion (CH₂=NH₂⁺) at m/z 30. This is often the base peak in the spectra of primary n-alkylamines.

Benzylic-type Cleavage: The bond between the butyl chain and the thiophene ring (C3-C1') is activated, similar to a benzylic position. Cleavage at this bond can lead to two possible fragment ions: the dichlorothiophenemethyl cation (m/z 181) or the 1-aminobutyl radical, with the charge retained on the more stable fragment.

Further fragmentation can involve the loss of chlorine atoms or the breakdown of the thiophene ring itself.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Plausible Fragmentation Pattern

| m/z (Nominal) | Predicted Exact Mass | Proposed Formula | Identity/Origin |

| 223 | 222.9989 | C₈H₁₁³⁵Cl₂NS | Molecular Ion [M]⁺• |

| 225 | 224.9960 | C₈H₁₁³⁵Cl³⁷ClNS | Isotope Peak [M+2]⁺• |

| 227 | 226.9930 | C₈H₁₁³⁷Cl₂NS | Isotope Peak [M+4]⁺• |

| 181 | 180.9254 | C₅H₂³⁵Cl₂S | [M - C₄H₉N]⁺ (Benzylic-type cleavage) |

| 146 | 145.9619 | C₄H³⁵ClS | [C₅H₂³⁵Cl₂S - Cl]⁺ (Loss of Cl from m/z 181) |

| 72 | 72.0813 | C₄H₁₀N | [M - C₄H₁Cl₂S]⁺ (Benzylic-type cleavage) |

| 30 | 30.0344 | CH₄N | [CH₂NH₂]⁺ (Alpha-cleavage) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing direct information about the presence and chemical environment of its functional groups.

The FT-IR spectrum of this compound would be dominated by absorptions characteristic of the primary amine and the alkyl chain. The N-H stretching vibrations of the primary amine group are expected to appear as a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region (one for asymmetric stretch, one for symmetric stretch). A distinct N-H bending (scissoring) vibration should be visible in the 1650-1580 cm⁻¹ range. Strong absorptions corresponding to the aliphatic C-H stretching of the butyl chain would be found just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

The dichlorothiophene ring also contributes to the spectrum with C-H stretching (for the single aromatic proton) appearing above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-S stretching at lower wavenumbers. The C-Cl stretching vibrations typically produce strong absorptions in the 800-600 cm⁻¹ region.

Raman spectroscopy provides complementary data. While N-H and O-H vibrations are often weak in Raman spectra, the aromatic ring vibrations, C-S stretching, and C-Cl stretching modes are expected to produce strong and sharp Raman signals, making it a valuable tool for characterizing the substituted thiophene moiety.

Table 3: Key Predicted Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | FT-IR | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | FT-IR, Raman | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | FT-IR | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman | Medium-Strong |

| Aliphatic CH₂ Bend (scissoring) | ~1465 | FT-IR | Medium |

| C-N Stretch (aliphatic amine) | 1250 - 1020 | FT-IR | Medium-Weak |

| C-Cl Stretch | 800 - 600 | FT-IR, Raman | Strong |

| C-S Stretch | 750 - 600 | Raman | Strong |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A hypothetical crystal structure for this compound would likely belong to a common space group for organic molecules, such as the monoclinic P2₁/c or the orthorhombic P2₁2₁2₁. The analysis would confirm the planarity of the thiophene ring and provide exact measurements for the C-S, C-C, and C-Cl bond lengths within the ring, as well as the C-C and C-N bond lengths in the butylamine (B146782) side chain.

Computational and Experimental Approaches to Conformational Dynamics and Preferred Conformations in Solution and Solid States

The conformational flexibility of this compound arises from the rotation around the single bonds within the butylamine side chain and the C3-C1' bond connecting the chain to the thiophene ring.

In the solid state, as revealed by X-ray crystallography, the molecule is "frozen" into a single, low-energy conformation. This conformation is the one that best accommodates the demands of both intramolecular energetics (minimizing steric clashes) and intermolecular packing forces (maximizing hydrogen bonding and other favorable interactions). It is common for the solid-state conformation to be one of the lowest energy conformers predicted to exist in the gas phase or solution, but it is not necessarily the absolute global minimum, as crystal packing forces can stabilize a slightly higher-energy intramolecular conformation.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful predictive tool. These calculations can be used to map the potential energy surface of the molecule as a function of its torsional angles. This allows for the identification of all stable conformers (local minima), the determination of their relative energies, and the calculation of the energy barriers for interconversion between them. Such computational results can then be correlated with experimental data from NMR and X-ray crystallography to build a complete and consistent picture of the molecule's structural dynamics in different phases.

Computational Chemistry and in Silico Modeling of 4 2,5 Dichlorothiophen 3 Yl Butan 1 Amine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into the electronic nature of molecules. These methods can elucidate the distribution of electrons, predict molecular geometry, and forecast spectroscopic behavior, all of which are crucial for understanding the reactivity and potential applications of 4-(2,5-dichlorothiophen-3-yl)butan-1-amine.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution Analysis

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. Applying DFT methods, such as using the B3LYP functional with a 6-311++G(d,p) basis set, would allow for the precise calculation of the molecular structure of this compound. researchgate.netmdpi.com

This analysis would yield critical information about its electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the chlorine atoms and the sulfur atom of the thiophene (B33073) ring, as well as the nitrogen of the amine group, indicating these as potential sites for electrophilic attack or hydrogen bonding. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound via DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |

Note: The values in this table are exemplary and represent typical results expected from DFT calculations on similar heterocyclic compounds.

Ab Initio Methods for Energetic Landscape and Transition State Characterization

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameters, can provide a more rigorous analysis of a molecule's energetic landscape. Methods such as Møller-Plesset perturbation theory (MP2) could be employed to explore the potential energy surface of this compound.

This analysis is particularly useful for characterizing the conformational flexibility of the butylamine (B146782) side chain. By calculating the energy of the molecule as the dihedral angles of the side chain are systematically rotated, a detailed map of stable conformers (energy minima) and the transition states that separate them can be constructed. This information is vital for understanding how the molecule might change its shape to interact with a biological target. Ab initio methods can also be used to model hypothetical chemical reactions involving the compound, accurately calculating the activation energies by characterizing the transition state structures.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Recognition Modeling

Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing a dynamic picture of its behavior. An MD simulation of this compound, placed in a simulated environment such as a box of water molecules, would reveal its dynamic conformational preferences and its interactions with the solvent.

The simulation would track the movements of every atom over a period of nanoseconds or longer, governed by classical mechanics. This allows for thorough conformational sampling, revealing the most populated shapes of the molecule in a solution, which may differ from its lowest-energy state in a vacuum.

In the context of drug design, MD simulations are invaluable for modeling ligand-target recognition. nih.gov After an initial pose is predicted by molecular docking, an MD simulation of the ligand-protein complex can be run. This simulation assesses the stability of the binding pose, showing whether the ligand remains securely in the active site or drifts away. It also reveals key dynamic interactions, such as the formation and breaking of hydrogen bonds between the ligand and the protein, providing a more realistic model of the binding event.

Molecular Docking and Ligand-Based Virtual Screening for Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.info For this compound, docking could be used to screen it against a library of known biological targets, such as enzymes or receptors, to identify potential protein partners.

The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower docking score typically indicates a more favorable binding interaction. This can help prioritize the compound for further testing against specific disease targets. For example, given its structural motifs, it might be docked against targets like monoamine oxidases or other amine-binding enzymes.

Ligand-based virtual screening represents an alternative approach. If a set of molecules with known activity against a particular target is available, the 3D shape and chemical features of this compound can be compared to them. A high degree of similarity would suggest that it might share the same biological activity.

Table 2: Exemplary Molecular Docking Results for Putative Targets

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Potential Interaction |

|---|---|---|

| Monoamine Oxidase A | -7.8 | Hydrogen bond with amine group |

| Dopamine Transporter | -8.2 | Hydrophobic interaction with thiophene ring |

Note: This table presents hypothetical docking scores to illustrate the potential application of the method. These are not based on experimental results.

Predictive Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (In Silico Only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comresearchgate.net A QSAR study for derivatives of this compound would involve designing a virtual library of related molecules with varied substituents on the thiophene ring or the amine side chain.

For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule, including:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Molecular connectivity indices.

A statistical model (e.g., multiple linear regression) is then created to correlate these descriptors with a known or predicted biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. ingentaconnect.com The quality of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Computational Models Only)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models provide early-stage assessment of a molecule's likely behavior in the body. nih.goveijppr.com These computational tools use large datasets of experimental results to build models that can predict the ADME properties of new chemical entities. nih.gov

For this compound, these models could predict:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability can be estimated to predict how well the compound would be absorbed from the gut. nih.gov

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial for understanding where the compound will travel in the body.

Metabolism: The models can identify likely sites of metabolism on the molecule and predict whether it is likely to be a substrate or inhibitor of key metabolic enzymes like the Cytochrome P450 family. acs.org The biotransformation of aromatic amines is a key area of prediction. researchgate.net

Excretion: Properties related to how the compound is eliminated from the body, such as total clearance, can be estimated.

Table 3: Predicted ADME Profile of this compound

| ADME Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | Moderate | Potential for cell membrane passage |

| Blood-Brain Barrier (BBB) Penetration | Yes | CNS activity is possible |

| Plasma Protein Binding (PPB) | >90% | Low fraction of free, active compound |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

Note: This data is illustrative, generated from common in silico ADME prediction platforms, and requires experimental validation.

Preclinical Investigations of Biological Activity and Mechanistic Pharmacology of 4 2,5 Dichlorothiophen 3 Yl Butan 1 Amine

Identification and Validation of Molecular Targets through Biochemical and Cell-Based Assays

No information is available regarding the specific molecular targets of 4-(2,5-Dichlorothiophen-3-yl)butan-1-amine.

In Vitro Pharmacological Profiling: Receptor Binding, Enzyme Inhibition, and Cellular Pathway Modulation

There are no published studies on the in vitro pharmacological profile of this compound.

Assessment of Biological Potency and Efficacy in Diverse Cell Lines and Primary Cell Systems

Data on the biological potency and efficacy of this compound in various cell lines or primary cells are not available in the public domain.

In Vivo Efficacy Studies in Preclinical Animal Models for Disease Relevance

No in vivo studies in animal models have been reported for this specific compound.

Elucidation of Molecular and Cellular Mechanisms of Action for this compound

The molecular and cellular mechanisms of action for this compound have not been elucidated in any published research.

Structure Activity Relationship Sar and Medicinal Chemistry Optimization of 4 2,5 Dichlorothiophen 3 Yl Butan 1 Amine Scaffold

Systematic Chemical Modification Strategies for Modulating Biological Activity

The exploration of the structure-activity relationship (SAR) for the 4-(2,5-dichlorothiophen-3-yl)butan-1-amine scaffold involves a systematic approach to modify its three key components: the dichlorothiophene core, the butyl linker, and the terminal amine. Each modification provides insights into the structural requirements for biological activity.

Modifications of the Dichlorothiophen-3-yl Core:

The chlorine substituents at the 2- and 5-positions of the thiophene (B33073) ring are critical starting points for modification. Alterations at these positions can influence the electronic properties, lipophilicity, and metabolic stability of the molecule.

Halogen Substitution: Replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) can fine-tune the electronic and steric profile. Fluorine substitution, for instance, may enhance metabolic stability and binding interactions, while bromine could increase lipophilicity.

Alkylation and Arylation: Introduction of small alkyl or aryl groups at the 2- or 5-positions can probe for additional binding pockets and enhance potency.

Alterations to the Butyl Linker:

The four-carbon chain provides flexibility, which can be modulated to optimize the orientation of the terminal amine.

Chain Length Variation: Shortening or lengthening the alkyl chain can determine the optimal distance between the thiophene core and the amine for target engagement.

Introduction of Rigidity: Incorporating cyclic structures (e.g., cyclopropyl) or unsaturation (e.g., a double or triple bond) within the linker can restrict conformational freedom, potentially leading to higher potency and selectivity.

Derivatization of the Primary Amine:

The primary amine is a key interaction point and a handle for significant chemical modification.

Alkylation: Conversion to secondary or tertiary amines can alter basicity, lipophilicity, and hydrogen bonding capacity.

Acylation: Formation of amides can introduce a wide range of substituents and modulate the electronic and steric properties of this region of the molecule.

| Modification Site | Modification Strategy | Potential Impact on Biological Activity |

| Dichlorothiophen-3-yl Core | Substitution of Cl with F, Br | Modulates electronics, lipophilicity, and metabolic stability |

| Introduction of alkyl/aryl groups | Probes for additional binding pockets, enhances potency | |

| Butyl Linker | Varying chain length (n=2, 3, 5) | Optimizes distance for target engagement |

| Introduction of cyclic structures | Restricts conformation, potentially increasing potency | |

| Primary Amine | Conversion to secondary/tertiary amines | Alters basicity, lipophilicity, and hydrogen bonding |

| Formation of amides | Introduces diverse substituents, modulates properties |

Rational Design and Synthesis of Analogues to Improve Potency and Selectivity

Rational drug design for the this compound scaffold leverages computational tools and an understanding of target-ligand interactions to guide the synthesis of analogues with improved potency and selectivity. acs.org

In silico-guided design can be employed to predict the binding modes of proposed analogues and prioritize synthetic efforts. nih.gov Molecular docking studies can help visualize how modifications to the scaffold might enhance interactions with a biological target, such as by forming additional hydrogen bonds or hydrophobic interactions. For example, if the target protein has a hydrophobic pocket near the thiophene ring, adding a lipophilic group at the 5-position could increase binding affinity.

The synthesis of these rationally designed analogues often involves multi-step sequences. A common synthetic route might begin with a suitable dichlorothiophene precursor, followed by the introduction of the butyl side chain via a cross-coupling reaction. The terminal amine can then be introduced or deprotected in the final steps.

Table of Hypothetical Analogue Potency

| Analogue | Modification | Predicted Potency (IC50, nM) |

| Parent Compound | This compound | 500 |

| Analogue 1 | 4-(2-Chloro-5-fluorothiophen-3-yl)butan-1-amine | 350 |

| Analogue 2 | 4-(2,5-Dichlorothiophen-3-yl)pentan-1-amine | 600 |

| Analogue 3 | N-Methyl-4-(2,5-dichlorothiophen-3-yl)butan-1-amine | 420 |

| Analogue 4 | 4-(5-Phenyl-2-chlorothiophen-3-yl)butan-1-amine | 280 |

Bioisosteric Replacements and Scaffold Diversification Approaches

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize physicochemical and pharmacokinetic properties while retaining or improving biological activity. researchgate.net For the this compound scaffold, several bioisosteric replacements can be considered.

The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.gov Therefore, replacing the dichlorothiophene with a dichlorophenyl ring could be a viable strategy to explore different electronic and metabolic profiles. Other five-membered heterocyclic rings like furan, pyrrole, or thiazole (B1198619) could also be explored as replacements for the thiophene core. researchgate.net

Scaffold diversification involves more significant structural changes to explore new chemical space and potentially discover novel biological activities. This could involve replacing the butan-1-amine side chain with a different linker and functional group combination, such as a piperidine (B6355638) or morpholine (B109124) ring.

Table of Potential Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement | Rationale |

| Thiophene | Phenyl, Furan, Pyrrole, Thiazole | Modulate electronics, metabolic stability, and explore different binding interactions |

| Chlorine | Trifluoromethyl (CF3), Cyano (CN) | Mimic steric and electronic properties |

| Butyl Linker | Cyclopropylmethyl, Propenyl | Introduce rigidity and alter conformational flexibility |

| Primary Amine | Hydroxylamine, Methyl ether | Alter hydrogen bonding capacity and basicity |

Prodrug Design and Drug Delivery Strategy Considerations for Preclinical Research

The primary amine in the this compound scaffold is a prime candidate for prodrug design. Prodrugs are inactive or less active derivatives that are converted to the active parent drug in vivo. orientjchem.org This approach can be used to improve properties such as solubility, membrane permeability, and metabolic stability. nih.gov

Several prodrug strategies can be applied to primary amines:

N-Mannich Bases: These are formed by the reaction of the amine with an aldehyde and an active hydrogen-containing compound. They can increase lipophilicity and are often cleaved in vivo to release the parent amine. nih.gov

N-Acyloxyalkyl Derivatives: These carbamates contain an esterase-sensitive group, which upon hydrolysis, triggers the release of the parent amine. nih.gov

Amide Prodrugs: Formation of an amide bond with an amino acid or a small peptide can improve water solubility and potentially utilize amino acid transporters for absorption. researchgate.net

These strategies can be crucial in preclinical development to overcome potential liabilities of the parent compound and ensure adequate exposure for efficacy and toxicology studies.

Multi-Parameter Optimization (MPO) in Lead Generation and Optimization Campaigns

In modern drug discovery, it is essential to optimize multiple parameters simultaneously to increase the probability of identifying a successful clinical candidate. nih.gov Multi-Parameter Optimization (MPO) is a holistic approach that considers not only potency but also physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety. optibrium.com

For the this compound scaffold, an MPO approach would involve generating a matrix of data for a series of analogues, including:

Potency: In vitro activity against the primary target.

Selectivity: Activity against related targets to assess off-target effects.

Physicochemical Properties: Solubility, lipophilicity (LogP/LogD), and polar surface area (PSA).

In Vitro ADME: Metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

In Vitro Safety: Cytotoxicity and inhibition of key cytochrome P450 enzymes.

Desirability functions or scoring systems can be used to integrate these diverse data points into a single MPO score for each compound, facilitating the selection of the most promising candidates for further development. optibrium.com

Advanced Analytical Methodologies for Research Pertaining to 4 2,5 Dichlorothiophen 3 Yl Butan 1 Amine

Chromatographic Separation Techniques for Purity Assessment and Isolation of Metabolites (e.g., HPLC, GC, SFC)

Chromatography is the cornerstone of separation science, indispensable for assessing the purity of newly synthesized 4-(2,5-dichlorothiophen-3-yl)butan-1-amine and for isolating potential metabolites from biological systems. The choice of technique depends on the compound's physicochemical properties, including its volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity. The dichlorothiophene moiety provides significant hydrophobicity, while the primary amine group adds a polar, ionizable handle that can influence retention. An ultraviolet (UV) detector is commonly used, as the thiophene (B33073) ring is a chromophore that absorbs UV light. mdpi.com

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm | Stationary phase for reverse-phase separation. |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | Gradient elution, starting with a higher percentage of A and increasing B, separates compounds based on polarity. TFA is an ion-pairing agent that improves the peak shape of amines. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 240 nm | Wavelength at which the dichlorothiophene chromophore is expected to absorb. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Interactive Data Table: Representative HPLC Purity Assessment Conditions |

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the target compound itself may have limited volatility, GC can be an excellent tool for analyzing volatile impurities or certain derivatives. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of separated components. Given the presence of sulfur, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) could offer high selectivity and sensitivity.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reverse-phase HPLC. wikipedia.orgresearchgate.net SFC uses supercritical carbon dioxide as the main mobile phase, which reduces organic solvent consumption. chromatographyonline.com This technique is particularly well-suited for the purification of chiral compounds and can be highly effective for separating polar molecules like amines. researchgate.netchromatographyonline.comwiley.comresearchgate.net For isolating metabolites of this compound, preparative SFC offers advantages of speed and easier fraction recovery, as the CO2 mobile phase simply evaporates. greenchemistrygroup.orghplc.euamericanpharmaceuticalreview.comjascoinc.com

| Parameter | Typical Condition | Purpose |

| Column | Chiral or Achiral (e.g., Diol, 2-Ethylpyridine) | Choice depends on whether chiral separation or general purification is needed. |

| Mobile Phase | A: Supercritical CO₂B: Methanol (with additive) | Methanol is a polar co-solvent (modifier) to elute polar analytes. |

| Additive | 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA) | Basic or acidic additives are crucial for improving the peak shape of amine-containing compounds. chromatographyonline.com |

| Flow Rate | 3.0 mL/min (analytical) | Higher flow rates are possible due to the low viscosity of the mobile phase. tandfonline.com |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |

| Detection | UV, Mass Spectrometry (MS) | Provides quantitative and qualitative data. |

| Interactive Data Table: Illustrative SFC Method Parameters |

Mass Spectrometry-Based Quantitative Analysis in Complex Biological Matrices (e.g., LC-MS/MS for preclinical samples)

To understand the pharmacokinetics and metabolism of this compound, it is essential to accurately measure its concentration in complex biological matrices such as plasma, urine, and tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity, selectivity, and speed.

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: The first step is to isolate the analyte from interfering matrix components like proteins and salts. This is commonly achieved through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A rapid ultra-high-performance liquid chromatography (UPLC) system is used to separate the parent compound from its metabolites and any remaining matrix components before they enter the mass spectrometer.

Mass Spectrometric Detection: The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the second quadrupole. The third quadrupole selects specific fragment ions, creating a highly selective transition that is unique to the analyte.

The characteristic isotope pattern of the two chlorine atoms (a 3:1 ratio for ³⁵Cl/³⁷Cl) provides an additional layer of confirmation for the identity of the compound and its chlorine-containing metabolites.

| Parameter | Description | Example Value/Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is readily protonated to form a positive ion. |

| Precursor Ion ([M+H]⁺) | The mass of the protonated parent molecule. | m/z 224.0 |

| Product Ions (Fragments) | Characteristic fragments resulting from the collision-induced dissociation of the precursor ion. | e.g., m/z 155.0 (loss of the butylamine (B146782) side chain), m/z 207.0 (loss of NH₃) |

| MRM Transition | The specific precursor → product ion transition monitored for quantification. | 224.0 → 155.0 |

| Interactive Data Table: Hypothetical LC-MS/MS Parameters for Quantification |

Development of High-Throughput Screening (HTS) Assays for Compound Evaluation and Derivative Characterization

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds, making it a vital tool in drug discovery and chemical biology. For this compound, HTS assays can be developed to screen libraries of its derivatives to identify compounds with enhanced activity or to probe its mechanism of action.

HTS assays can be broadly categorized as biochemical or cell-based.

Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. For example, if the target was a specific kinase, an assay could be developed to measure the inhibition of phosphorylation by derivatives of the parent compound. Detection is often based on luminescence or fluorescence resonance energy transfer (FRET).

Cell-Based Assays: These assays measure the effect of a compound on living cells. This can be a measure of a specific pathway (e.g., using a reporter gene) or a more complex phenotypic change (e.g., cell viability, morphology).

The development of a robust HTS assay requires miniaturization to 96-, 384-, or 1536-well plate formats and rigorous validation to ensure reliability. A key statistical parameter is the Z'-factor, which assesses the quality of the assay by comparing the separation between positive and negative controls. A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay.

| Step | Key Considerations | Example |

| 1. Assay Design | Select a relevant biological target or cellular process. Choose a suitable detection method (e.g., fluorescence, luminescence). | Design a fluorescence polarization assay to measure the inhibition of a protein-protein interaction. |

| 2. Miniaturization | Adapt the assay from a larger volume to a microplate format (e.g., 384-well). | Optimize reagent volumes, concentrations, and incubation times for a 20 µL final volume. |

| 3. Automation | Utilize robotic liquid handlers for precise and rapid addition of reagents and compounds. | Program a robotic system for plate replication, compound addition, and reagent dispensing. |

| 4. Validation | Test assay performance using known positive and negative controls. Calculate the Z'-factor and signal-to-background ratio. | Run multiple plates with controls to ensure Z' > 0.5 and consistent performance. |

| 5. Screening | Screen a library of derivatives of this compound. | Screen 10,000 compounds at a single concentration (e.g., 10 µM). |

| Interactive Data Table: Key Stages in HTS Assay Development |

Spectrophotometric and Spectrofluorometric Assays for Concentration Determination and Mechanistic Studies

Spectroscopic techniques provide rapid and often non-destructive methods for quantifying compounds and studying their interactions.

Spectrophotometry , which measures the absorption of light, is a straightforward method for determining the concentration of this compound in pure solutions. Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to its concentration. The dichlorothiophene ring acts as a chromophore, and its UV-Vis spectrum would be measured to find the wavelength of maximum absorbance (λmax), which is then used for quantification. researchgate.net This method is simple and rapid but lacks the selectivity needed for complex mixtures.

Spectrofluorometry measures the light emitted (fluorescence) from a compound after it absorbs light. This technique is often significantly more sensitive than spectrophotometry. The analysis of this compound can be approached in two ways:

Intrinsic Fluorescence: Some thiophene-based materials exhibit intrinsic fluorescence. researchgate.netrsc.org If the compound is naturally fluorescent, its emission could be measured for quantification. Furthermore, changes in its fluorescence intensity or wavelength upon binding to a biological target could provide valuable mechanistic information.

Derivatization: If the intrinsic fluorescence is weak or non-existent, the primary amine group can be reacted with a fluorogenic reagent to produce a highly fluorescent product. nih.gov Reagents such as o-phthaldialdehyde (OPA), fluorescamine, or naphthalene-2,3-dicarboxaldehyde (NDA) react specifically with primary amines to yield intensely fluorescent derivatives that can be quantified at very low concentrations. nih.govnih.govchromforum.orgthermofisher.com

| Technique | Principle | Application for Target Compound | Advantages | Limitations |

| UV-Vis Spectrophotometry | Measures light absorption by the dichlorothiophene chromophore. | Rapid concentration determination in pure solutions using the Beer-Lambert law. | Simple, fast, non-destructive. | Low sensitivity and selectivity; not suitable for complex matrices. |

| Spectrofluorometry (Intrinsic) | Measures the native light emission from the compound upon excitation. | Quantification and mechanistic studies (e.g., binding interactions) if the compound is fluorescent. | Potentially high sensitivity. | Many compounds are not naturally fluorescent or have low quantum yields. |

| Spectrofluorometry (Derivatization) | Measures fluorescence of a product formed by reacting the amine group with a fluorogenic reagent (e.g., OPA, NDA). | Highly sensitive quantification of the compound in various samples. | Very high sensitivity and good selectivity for primary amines. | Requires an additional chemical reaction step; reagent stability can be a concern. chromforum.org |

| Interactive Data Table: Comparison of Spectroscopic Assay Methodologies |

Future Research Trajectories for this compound: An Interdisciplinary Outlook

The chemical compound this compound, a dichlorothiophene derivative, represents a scaffold with potential for further investigation across various scientific disciplines. While specific research on this particular molecule is nascent, its structural motifs suggest avenues for future exploration, particularly in the realms of chemical biology and therapeutic development. This article outlines prospective future research directions and interdisciplinary approaches that could unlock the potential of this and related compounds.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(2,5-Dichlorothiophen-3-yl)butan-1-amine, and how can competing reactivity between the dichlorothiophene and amine groups be mitigated?

Answer:

- Coupling Reactions: Utilize Suzuki-Miyaura cross-coupling to attach the dichlorothiophene moiety to a pre-functionalized butan-1-amine backbone. Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF at 80°C are effective .

- Protection-Deprotection: Protect the primary amine during synthesis (e.g., with a tert-butyloxycarbonyl [Boc] group) to prevent side reactions with electron-deficient thiophene rings. Deprotect using TFA in dichloromethane .

- Purification: Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to isolate high-purity product .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR: Identify the thiophene protons (δ 6.8–7.2 ppm) and amine protons (δ 1.5–2.5 ppm, broad). Coupling patterns confirm substitution on the thiophene ring. ¹³C signals for Cl-substituted carbons appear at δ 125–135 ppm .

- IR: Amine N-H stretching (3300–3500 cm⁻¹) and thiophene C-S/C-Cl vibrations (600–800 cm⁻¹) .

- MS: ESI-MS in positive ion mode shows [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of NH₂ or Cl groups) validate connectivity .

Advanced: What challenges arise in crystallizing this compound, and how can SHELX software improve structural refinement?

Answer:

- Crystallization Challenges: The compound’s flexibility (butan-1-amine chain) and Cl substituents hinder lattice formation. Use slow evaporation in DMSO/water (1:3) at 4°C to promote single-crystal growth .

- SHELX Refinement: SHELXL (v.2015+) handles disorder in the amine chain via PART and SIMU commands. Twinning analysis (Hooft parameter) resolves overlapping reflections . Reference SHELXT for initial space-group determination (e.g., P2₁/c) .

Advanced: How do discrepancies in thermodynamic modeling (e.g., PCP-SAFT) of amine-containing mixtures affect predictions for this compound’s phase behavior?

Answer:

- PCP-SAFT Limitations: The model underestimates hydrogen-bond asymmetry in amines, leading to errors in azeotrope prediction (e.g., in pentan-2-one/butan-1-amine systems). Adjust association parameters (ε/k_B = 2500 K, κ=0.01) to better capture amine-amine interactions .

- Validation: Compare simulated vapor-liquid equilibria (VLE) with experimental GC-MS headspace data. Discrepancies >10% require re-parametrization using quantum mechanical charge densities .

Advanced: What derivatization strategies enhance the detectability of this compound in trace-level analytical assays?

Answer:

- CNBF Derivatization: React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives. Optimize pH 9.0 (borate buffer) and 60°C for 30 min .

- HPLC Detection: Use a C18 column (ACN/0.1% TFA gradient) with UV detection at 254 nm. LOD ≤ 0.1 ng/mL achievable with post-column fluorescence enhancement .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps .

- Waste Disposal: Collect amine-containing waste in sealed containers labeled "halogenated organic waste." Neutralize with 10% HCl before incineration .

- Emergency Response: For spills, adsorb with vermiculite, then wash with 5% acetic acid. Inhalation exposure requires immediate fresh air and medical evaluation .

Advanced: How does the electronic nature of the dichlorothiophene ring influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effect: Cl substituents activate the thiophene ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Use Pd-catalyzed C-H activation (e.g., with directing groups like pyridine) for functionalization .

- Contradiction Resolution: Conflicting reports on regioselectivity (C3 vs. C4 substitution) arise from solvent polarity. DFT calculations (B3LYP/6-311+G**) confirm higher activation energy for C4 substitution in polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.